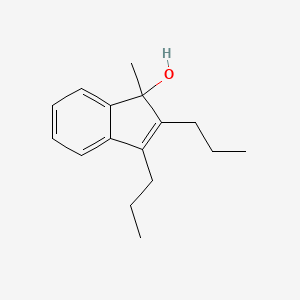
1H-Inden-1-ol, 1-methyl-2,3-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 1-methyl-2,3-dipropyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indanone derivatives.
Reduction: The carbonyl group of the indanone is reduced to form the corresponding alcohol. This reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Alkylation: The hydroxyl group is then alkylated with methyl and propyl groups using alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 1H-Inden-1-ol, 1-methyl-2,3-dipropyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-1-ol, 1-methyl-2,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of alkyl halides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-ol, 1-methyl-2,3-dipropyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-ol, 1-methyl-2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic indane ring system allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the methyl and propyl groups.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains additional methyl groups on the indane ring.
1-Indanol: A simpler structure with only a hydroxyl group attached to the indane ring.
Uniqueness
1H-Inden-1-ol, 1-methyl-2,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
222041-04-5 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-methyl-2,3-dipropylinden-1-ol |
InChI |
InChI=1S/C16H22O/c1-4-8-12-13-10-6-7-11-15(13)16(3,17)14(12)9-5-2/h6-7,10-11,17H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
SLXMWCLIPGIQDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(C2=CC=CC=C21)(C)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


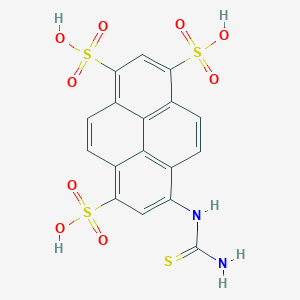


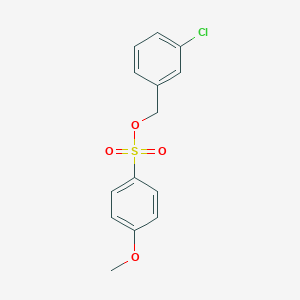
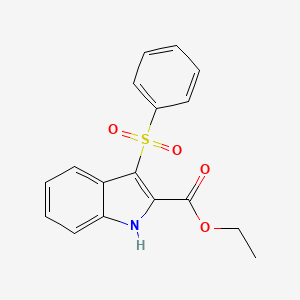
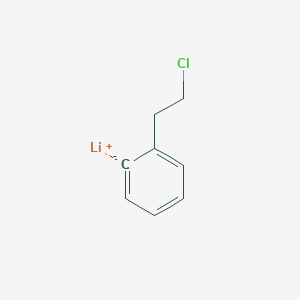
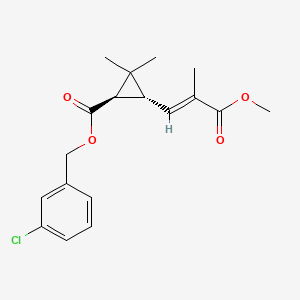
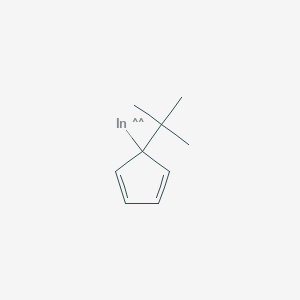
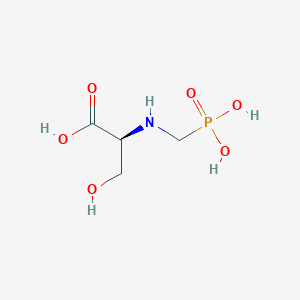
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
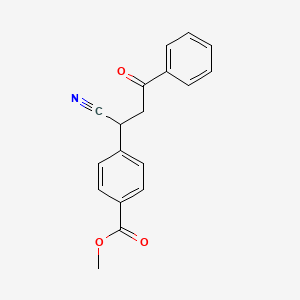
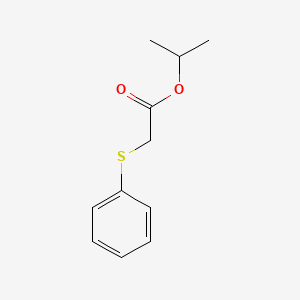
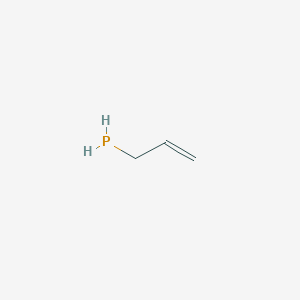
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
